Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-

Description

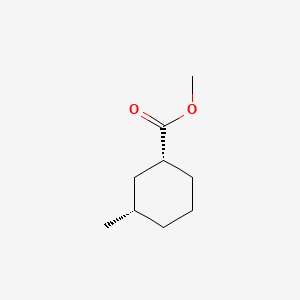

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- (CAS 7605-52-9) is a methyl ester derivative of 3-methylcyclohexanecarboxylic acid with a defined relative stereochemistry at positions 1 and 3 of the cyclohexane ring. It exists as a mixture of stereoisomers: the (1R,3S)-rel- configuration dominates (80–85%), while the (1R,3R)-rel- isomer constitutes 15–20% . Structurally, the compound features a methyl group at the 3-position of the cyclohexane ring and a methyl ester group at the 1-position (Figure 1).

This compound is utilized in the fragrance industry, as evidenced by its inclusion in the formulation of Glade PISO Mango, where it contributes to fruity or floral odor profiles . Its ester group enhances volatility, making it suitable for air fresheners and perfumes.

Properties

IUPAC Name |

methyl (1R,3S)-3-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-4-3-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZWUAFNPBYDLB-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074649 | |

| Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-52-9 | |

| Record name | rel-Methyl (1R,3S)-3-methylcyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7605-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-cyclohexanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Esterification Reaction: : The compound can be synthesized through the esterification of 3-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

3-methylcyclohexanecarboxylic acid+methanolH2SO4Cyclohexanecarboxylic acid, 3-methyl-, methyl ester+H2O

-

Industrial Production Methods: : Industrially, the compound can be produced using continuous flow reactors where the acid and alcohol are mixed with the catalyst and heated under controlled conditions. This method allows for efficient large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.

-

Reduction: : Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

-

Substitution: : The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in dry ether.

Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products

Oxidation: 3-methylcyclohexanecarboxylic acid.

Reduction: 3-methylcyclohexanol.

Substitution: 3-methylcyclohexanecarboxamide or 3-methylcyclohexanecarboxylate derivatives.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester is primarily used in analytical chemistry for its effective separation capabilities. It can be analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is preferred .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water: Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

This method is scalable and suitable for pharmacokinetic studies, making it valuable in drug development and testing .

Synthesis Applications

Esterification Processes

The compound can also be synthesized through esterification reactions involving cyclohexanecarboxylic acid and methanol in the presence of various catalysts. The process typically operates at temperatures above 100°C to ensure high yields of the desired methyl ester .

Table 2: Esterification Yields

| Starting Material | Yield (%) |

|---|---|

| Cyclohexanecarboxylic Acid | 98.2% |

| Adipic Acid | 97.6% |

| Phenylacetic Acid | 99.4% |

This synthesis route is advantageous due to its simplicity and high yield of pure compounds .

Case Study: Metabolic Role

A study examining the metabolic pathways involving cyclohexanecarboxylic acid methyl ester highlighted its role in plant responses to stress, indicating possible applications in developing stress-resistant crop varieties .

Safety and Regulatory Information

The compound is classified under GHS as harmful if swallowed and causes skin irritation. Proper handling guidelines must be followed to mitigate risks associated with exposure .

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with specific molecular targets. The cyclohexane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or functional groups. These variations influence their physical properties, reactivity, and applications.

Substituent Modifications on the Cyclohexane Ring

a) Cyclohexanecarboxylic Acid, 3-Methoxy-1-[[(2,3,4,6-Tetramethylphenyl)acetyl]amino]-, Methyl Ester, (1R,3S)-rel- (CAS 872846-29-2)

- Structure: Contains a methoxy group at position 3 and a bulky tetramethylphenylacetyl-amino group at position 1.

- Molecular Formula: C₂₁H₃₁NO₄.

- Key Differences : The methoxy group increases polarity compared to the methyl group, while the tetramethylphenyl moiety enhances steric hindrance, likely reducing volatility. This compound may serve as an intermediate in pharmaceutical synthesis due to its complex substituents .

b) Cyclohexanecarboxylic Acid, 3-Amino-, Methyl Ester, Hydrochloride (1:1), (1S,3R) (CAS 222530-35-0)

- Structure: Features an amino group at position 3 and a methyl ester at position 1, with a hydrochloride salt.

- Molecular Formula: C₈H₁₆ClNO₂.

- Key Differences: The amino group introduces basicity and water solubility (as a hydrochloride salt), contrasting with the hydrophobic methyl group in the target compound. This derivative is marketed for research, suggesting applications in drug discovery .

c) rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid (CAS 22267-35-2)

- Structure : Replaces the methyl ester with a carboxylic acid and substitutes a hydroxyl group at position 3.

- Molecular Formula : C₇H₁₂O₃.

- Key Differences : The hydroxyl and carboxylic acid groups enable hydrogen bonding, increasing melting point and solubility in polar solvents. This compound is a chiral building block in organic synthesis .

Substituent Modifications on the Aromatic/Ester Groups

a) CIS-3-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID (CAS 735275-40-8)

- Structure : Incorporates a trifluoromethylphenyl-oxoethyl side chain at position 3.

- Molecular Formula : C₁₆H₁₇F₃O₃.

- Key Differences : The electron-withdrawing trifluoromethyl group enhances stability and acidity. Safety data sheets indicate it requires careful handling, suggesting use in specialized chemical syntheses .

b) rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic Acid (CAS 735275-06-6)

Structural and Functional Comparison Table

Biological Activity

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- (CAS Number: 7605-52-9) is a compound that has garnered attention in various fields due to its potential biological activities. This article delves into the biological properties, synthesis, and toxicity assessments of this compound, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C9H16O2

- Molecular Weight : 156.22 g/mol

- CAS Number : 7605-52-9

-

Structure :

Antioxidant Properties

Research has indicated that cyclohexanecarboxylic acid derivatives exhibit significant antioxidant activity. A study evaluated the antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results highlighted that the compound demonstrated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests revealed that it exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured at varying concentrations, showing a dose-dependent response .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| E. coli | 12 |

| Candida albicans | 14 |

Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety profile of cyclohexanecarboxylic acid, 3-methyl-, methyl ester. According to reports, the compound was found to be harmful via oral routes but showed no significant skin sensitization potential . The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg/day based on repeated dose toxicity studies .

Case Studies

- Case Study on Antioxidant Activity : A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of several cyclohexane derivatives. The results indicated that cyclohexanecarboxylic acid derivatives could effectively reduce oxidative damage in cellular models .

- Clinical Evaluation of Antimicrobial Effects : In a clinical setting, a formulation containing cyclohexanecarboxylic acid was tested against skin infections caused by resistant bacterial strains. The formulation showed promising results in reducing infection rates compared to standard treatments .

Q & A

Q. What analytical methods are recommended for verifying the stereochemical purity of (1R,3S)-rel-3-methylcyclohexanecarboxylic acid methyl ester?

To confirm stereochemical purity, employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can differentiate diastereomers based on coupling constants or splitting patterns. Gas chromatography (GC) paired with mass spectrometry (MS) may also resolve isomers if volatility permits. The isomeric composition (80–85% (1R,3S) and 15–20% (1R,3R)) reported in regulatory inventories underscores the need for precise quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on GHS classifications for analogous esters, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Toxicity data gaps necessitate precautionary handling .

Q. How can researchers synthesize (1R,3S)-rel-3-methylcyclohexanecarboxylic acid methyl ester with minimal byproducts?

A typical route involves esterification of 3-methylcyclohexanecarboxylic acid using methanol and a catalytic acid (e.g., sulfuric acid). To enhance stereochemical control, consider enantioselective catalysis (e.g., chiral Lewis acids) or enzymatic esterification. Post-synthesis, fractional distillation or recrystallization can isolate the desired isomer. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to favor the (1R,3S) isomer over (1R,3R) during synthesis?

Adjust steric and electronic factors in the reaction environment. For example, use bulky bases (e.g., LDA) to direct stereochemistry during cyclization. Temperature modulation (lower temps for kinetic control) may also reduce epimerization. Computational modeling (DFT) can predict transition states to guide catalyst design. Validate outcomes with X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. What strategies resolve contradictions in reported yields during scale-up synthesis of this compound?

Discrepancies may arise from side reactions (e.g., transesterification) or purification inefficiencies. Conduct a mass balance analysis to track losses. Use high-resolution MS or -NMR to identify byproducts. Optimize column chromatography gradients or switch to preparative HPLC for better resolution. Statistical tools like Design of Experiments (DoE) can systematically refine parameters (e.g., solvent polarity, catalyst loading) .

Q. How is this compound utilized as a chiral building block in pharmaceutical intermediates?

The (1R,3S) configuration is valuable in synthesizing bicyclic amines or β-lactam analogs. For instance, it can serve as a precursor in azabicyclo[2.2.1]heptane derivatives via reductive amination (e.g., NaBHCN) or ring-closing metathesis. Its ester group enables further functionalization (e.g., hydrolysis to carboxylic acid for coupling reactions). Case studies in patent literature demonstrate its role in antiviral and CNS-targeted agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.